Cas no 801276-31-3 (3-(4-Tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one)

3-(4-Tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
- 3-(4-tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
- 3-(4-Tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
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- インチ: 1S/C21H24O3/c1-21(2,3)16-9-6-15(7-10-16)8-13-19(22)18-12-11-17(23-4)14-20(18)24-5/h6-14H,1-5H3
- InChIKey: PABVRGWYRWRSOK-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=CC=1C(C=CC1C=CC(=CC=1)C(C)(C)C)=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 427
- トポロジー分子極性表面積: 35.5
3-(4-Tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ25264-5g |
(2E)-3-(4-tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
801276-31-3 | 95+% | 5g |
$1134.00 | 2024-04-19 | |
A2B Chem LLC | AJ25264-25g |
(2E)-3-(4-tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
801276-31-3 | 95+% | 25g |
$1944.00 | 2024-04-19 | |
A2B Chem LLC | AJ25264-100g |
(2E)-3-(4-tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
801276-31-3 | 95+% | 100g |
$4037.00 | 2024-04-19 | |
A2B Chem LLC | AJ25264-50g |
(2E)-3-(4-tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
801276-31-3 | 95+% | 50g |
$2855.00 | 2024-04-19 | |
A2B Chem LLC | AJ25264-2g |
(2E)-3-(4-tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
801276-31-3 | 95+% | 2g |
$830.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194042-2g |
(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
801276-31-3 | 98% | 2g |
¥3597.00 | 2024-07-28 | |
A2B Chem LLC | AJ25264-1g |
(2E)-3-(4-tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
801276-31-3 | 95+% | 1g |
$628.00 | 2024-04-19 | |
A2B Chem LLC | AJ25264-10g |
(2E)-3-(4-tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
801276-31-3 | 95+% | 10g |
$1337.00 | 2024-04-19 |
3-(4-Tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one 関連文献
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
3-(4-Tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-oneに関する追加情報
Research Brief on 3-(4-Tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one (CAS: 801276-31-3): Recent Advances and Applications
The compound 3-(4-Tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one (CAS: 801276-31-3) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its mechanisms of action, synthetic pathways, and potential clinical applications.
One of the most notable advancements in the study of 3-(4-Tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is its identification as a potent inhibitor of specific signaling pathways involved in inflammatory responses. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively targets the NF-κB pathway, reducing the production of pro-inflammatory cytokines in vitro. The study further suggested that modifications to the compound's methoxy groups could enhance its bioavailability and therapeutic efficacy, paving the way for the development of next-generation anti-inflammatory drugs.
In addition to its anti-inflammatory properties, recent research has highlighted the compound's potential in oncology. A preclinical study conducted by a team at the National Cancer Institute revealed that 3-(4-Tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of the PI3K/AKT/mTOR pathway. The compound's ability to induce apoptosis and inhibit cell proliferation was attributed to its interaction with key regulatory proteins, making it a promising candidate for further investigation in targeted cancer therapies.
The synthetic chemistry community has also made strides in optimizing the production of 3-(4-Tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one. A recent publication in Organic Letters detailed a novel, high-yield synthesis route that employs green chemistry principles, reducing the environmental impact of its production. This advancement is particularly significant for scaling up the compound's manufacture for potential clinical trials and commercial applications.
Despite these promising developments, challenges remain in the clinical translation of 3-(4-Tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one. Pharmacokinetic studies have identified issues with its metabolic stability and tissue distribution, which current research is addressing through structural modifications and formulation strategies. Ongoing studies are exploring prodrug approaches and nanoparticle-based delivery systems to overcome these limitations.
In conclusion, 3-(4-Tert-butylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one (CAS: 801276-31-3) represents a versatile scaffold with significant potential in drug discovery. Its dual activity in inflammation and oncology, coupled with recent synthetic advancements, positions it as a compound of considerable interest for future research and development in the chemical biology and pharmaceutical fields.
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